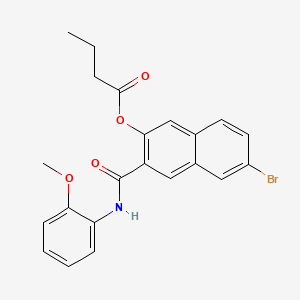

Naphthol AS-BI butyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthol AS-BI butyrate is an organic compound that belongs to the naphthol family. It is widely used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly known for its role in histological staining and cytochemistry, where it is used to detect enzymatic activity in biological samples .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Naphthol AS-BI butyrate typically involves the esterification of Naphthol AS-BI with butyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization or distillation to remove any impurities .

化学反応の分析

Types of Reactions: Naphthol AS-BI butyrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield naphthoquinone derivatives, while reduction may produce naphthol derivatives .

科学的研究の応用

Naphthol AS-BI butyrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a coupling agent in the preparation of azo dyes.

Biology: Utilized in histological staining to detect enzymatic activity in tissue samples.

Medicine: Employed in diagnostic tests to identify specific enzymes in blood or tissue samples.

Industry: Used in the production of dyes and pigments, as well as in the formulation of various chemical products

作用機序

The mechanism of action of Naphthol AS-BI butyrate involves its interaction with specific enzymes or chemical groups in biological or chemical systems. For example, in histological staining, the compound is hydrolyzed by alkaline phosphatase to release naphthol, which then reacts with a diazonium salt to form an insoluble colored precipitate. This reaction highlights the presence of enzymatic activity in the sample .

類似化合物との比較

Naphthol AS-BI butyrate can be compared with other similar compounds such as:

Naphthol AS: The parent compound, used in similar applications but with different reactivity and properties.

Naphthol AS-OL: A derivative with an aryl substituent on nitrogen, used in the preparation of azo dyes.

Naphthol AS-D: Another derivative used in histological staining with different staining properties.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain applications where other naphthol derivatives may not be as effective .

生物活性

Naphthol AS-BI butyrate is an organic compound derived from the naphthol family, primarily utilized in histological staining and enzymatic activity detection. Its unique chemical structure allows it to serve as a substrate in various biochemical assays, particularly those involving alkaline phosphatase and other enzymes. This article explores the biological activity of this compound, including its applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

This compound is characterized by its ester functional group, which enhances its reactivity compared to other naphthol derivatives. The compound is synthesized through the esterification of Naphthol AS-BI with butyric acid, typically using a catalyst such as sulfuric acid or hydrochloric acid under controlled conditions to ensure high yield and purity.

Synthesis Reaction

The general reaction for the synthesis of this compound can be represented as:

The biological activity of this compound primarily revolves around its role as a substrate in enzymatic reactions. It is hydrolyzed by alkaline phosphatase to release naphthol, which subsequently reacts with diazonium salts to form a colored precipitate. This reaction is crucial for visualizing enzymatic activity in tissue samples.

Applications in Research and Medicine

- Histological Staining : this compound is extensively used in histology for detecting enzyme activity, particularly alkaline phosphatase. This application is vital for understanding various biological processes and diseases.

- Diagnostic Tests : The compound serves as a substrate in diagnostic assays to identify specific enzymes in clinical samples, aiding in disease diagnosis and monitoring.

- Research Applications : In biochemical research, this compound is employed to study enzyme kinetics and mechanisms, providing insights into metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound | Application | Unique Features |

|---|---|---|

| Naphthol AS | General histological staining | Parent compound with broader applications |

| Naphthol AS-OL | Azo dye preparation | Contains an aryl substituent on nitrogen |

| Naphthol AS-D | Histological staining | Different staining properties |

Case Study 1: Enzymatic Activity Detection

A study conducted on serum type 5 tartrate-resistant acid phosphatase (TRAP) utilized this compound as a substrate to enhance specificity in detecting osteoclastic activity. The results indicated that using this compound increased the sensitivity and specificity of TRAP assays compared to traditional substrates like para-nitrophenylphosphate (pNPP) .

Case Study 2: Alkaline Phosphatase Activity

In another investigation, researchers explored the use of this compound in detecting alkaline phosphatase activity in various tissues. The study demonstrated that the compound effectively produced distinct colorimetric changes correlating with enzyme concentration, confirming its utility in histochemical applications .

特性

IUPAC Name |

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO4/c1-3-6-21(25)28-20-13-14-9-10-16(23)11-15(14)12-17(20)22(26)24-18-7-4-5-8-19(18)27-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDQHBMAAMKNPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)NC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。